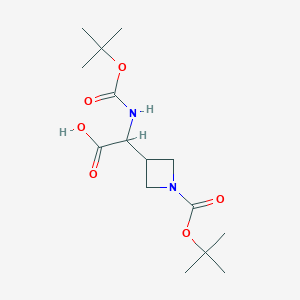
2-(tert-Butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid is a compound that features prominently in organic synthesis, particularly in the realm of peptide synthesis. This compound is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amine functionalities during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid typically involves the protection of amine groups using tert-butoxycarbonyl (Boc) groups. The Boc group can be introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
(2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学研究应用
(2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers and advanced materials.
作用机制
The mechanism of action of (2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid involves the protection of amine groups, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .
相似化合物的比较
Similar Compounds
- (2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid
- (2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylpiperidin-3-yl)acetic acid
Uniqueness
The uniqueness of (2S)-2-(tert-butoxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid lies in its azetidine ring, which imparts distinct steric and electronic properties compared to other similar compounds with pyrrolidine or piperidine rings. This makes it particularly useful in the synthesis of specific peptides and other complex molecules.
属性
分子式 |
C15H26N2O6 |
|---|---|
分子量 |
330.38 g/mol |
IUPAC 名称 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-10(11(18)19)9-7-17(8-9)13(21)23-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,20)(H,18,19) |
InChI 键 |
DSWYGORZVNKYCD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(C1CN(C1)C(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















